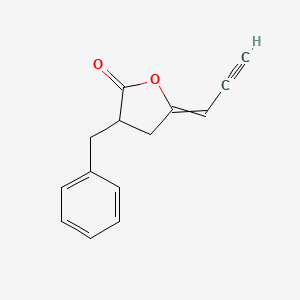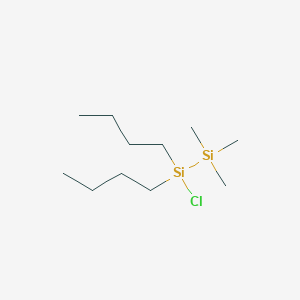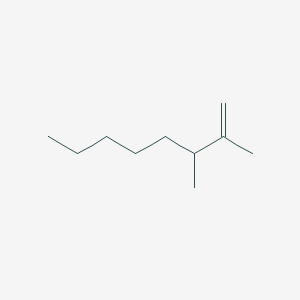![molecular formula C10H14O3S B14327813 Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1) CAS No. 102606-93-9](/img/structure/B14327813.png)
Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–[4-(methylsulfanyl)phenyl]methanol (1/1) is a chemical compound that consists of a methyl sulfanyl group bonded to benzyl acetic acid at the 4 position. This compound crystallizes in the triclinic space group, P − 1, with two molecules in the asymmetric unit . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[4-(methylsulfanyl)phenyl]methanol can be achieved through several methods. One common approach involves the use of Grignard reagents, where a Grignard reagent reacts with a suitable aldehyde or ketone to form the desired alcohol . The reaction conditions typically involve the use of an ether solvent and careful control of temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the oxidation of acetaldehyde, followed by the addition of a methyl sulfanyl group to the benzyl acetic acid . The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–[4-(methylsulfanyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Acetic acid–[4-(methylsulfanyl)phenyl]methanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the manufacture of perfumes, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism by which acetic acid–[4-(methylsulfanyl)phenyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: A related compound with similar structural features but different functional groups.
Mandelic acid: Another compound with a phenyl group and carboxylic acid functionality.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
Uniqueness
Acetic acid–[4-(methylsulfanyl)phenyl]methanol is unique due to the presence of the methyl sulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
102606-93-9 |
|---|---|
Fórmula molecular |
C10H14O3S |
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
acetic acid;(4-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H10OS.C2H4O2/c1-10-8-4-2-7(6-9)3-5-8;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4) |
Clave InChI |
UYNHNFMXBYVGQL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CSC1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14327735.png)


![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)
![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)






![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)


